5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
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Overview
Description
5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex heterocyclic compound that features a thiophene ring and multiple nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves the condensation of thiophene derivatives with nitrogen-containing heterocycles. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or nitrogen atoms.
Scientific Research Applications
5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of multiple nitrogen atoms and the thiophene ring can facilitate binding to various biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and nitrogen-containing heterocycles, such as:
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with applications in organic electronics.
Imidazole-containing compounds: Heterocycles with nitrogen atoms that exhibit various biological activities.
Uniqueness
5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is unique due to its complex structure, which combines a thiophene ring with multiple nitrogen atoms in a tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-22-18-15(19(25)23(2)20(22)26)13(12-8-5-9-27-12)14-16(21-18)10-6-3-4-7-11(10)17(14)24/h3-9,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJQXUBAJAMJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CS5)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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